SAR-020106 is a potent, ATP-competitive, isoquinoline-based checkpoint kinase 1 (CHK1) inhibitor with an IC50 of 13.3 nM against the isolated human enzyme [1]. Unlike early-generation pan-kinase inhibitors, SAR-020106 was specifically evolved through structure-guided scaffold morphing to achieve exceptional selectivity for CHK1 over CHK2 and other cell-cycle kinases [2]. By blocking the autophosphorylation of CHK1 at S296 and downstream CDK1 phosphorylation at Y15, it effectively abrogates DNA damage-induced S and G2/M checkpoints [1]. This mechanism selectively forces p53-deficient tumor cells into premature mitosis and apoptosis following genotoxic stress [3]. For procurement professionals and lead scientists, SAR-020106 represents a critical, high-fidelity tool compound for benchmarking radiosensitization, chemosensitization, and synthetic lethality in p53-mutant oncology models without the confounding off-target toxicities of broader kinase inhibitors [1].
Substituting SAR-020106 with earlier or alternative CHK1 inhibitors fundamentally compromises experimental integrity and in vivo tolerability [1]. First-generation agents like UCN-01 (7-hydroxystaurosporine) exhibit broad polypharmacology—inhibiting PKC, CDK1, and CDK2—and bind strongly to alpha-1-acidic-glycoprotein, severely distorting in vivo pharmacokinetics and causing hyperglycemia[2]. Similarly, substituting with the clinical-stage inhibitor AZD7762 introduces critical selectivity flaws; AZD7762 is a dual CHK1/CHK2 inhibitor that fails to isolate CHK1-specific pathways and has been associated with unpredictable cardiac toxicity, confounding survival endpoints in animal models [3]. SAR-020106’s strict structural optimization provides >750-fold selectivity for CHK1 over CHK2, ensuring that observed checkpoint abrogation, radiosensitization, and biomarker modulation (e.g., γH2AX increases) are genuinely CHK1-driven and not the result of off-target kinase inhibition[1].
A critical procurement differentiator for SAR-020106 is its extreme selectivity profile. While AZD7762 acts as a dual inhibitor with near-equal potency against CHK1 (IC50 = 5 nM) and CHK2 (IC50 < 10 nM), SAR-020106 inhibits CHK1 with an IC50 of 13.3 nM while maintaining an IC50 of >10 µM for CHK2 and CDK1 [1]. This represents a >750-fold selectivity window, completely isolating the CHK1-mediated DNA damage response from CHK2-driven signaling [2].
| Evidence Dimension | CHK1 vs. CHK2 Selectivity Ratio |
| Target Compound Data | SAR-020106: >750-fold selective for CHK1 (CHK2 IC50 > 10 µM) |
| Comparator Or Baseline | AZD7762: ~1:1 ratio (CHK1 IC50 = 5 nM; CHK2 IC50 < 10 nM) |
| Quantified Difference | SAR-020106 provides complete functional isolation of CHK1, whereas AZD7762 hits both kinases equally. |
| Conditions | In vitro recombinant human kinase assays |
Procuring SAR-020106 ensures that downstream phenotypic effects are strictly CHK1-dependent, preventing confounding data in target validation assays.
SAR-020106 demonstrates highly efficient abrogation of DNA damage-induced cell cycle checkpoints. In HT29 colon carcinoma cells, SAR-020106 abrogated etoposide-induced G2 arrest with an IC50 of 55 nM, and in SW620 cells with an IC50 of 91 nM [1]. This activity is achieved at concentrations well below its standalone cytotoxicity (GI50 of 0.48 µM in HT29), resulting in a favorable activity index of 8.7 [1].
| Evidence Dimension | G2 Checkpoint Abrogation (IC50) |
| Target Compound Data | SAR-020106: 55 nM (HT29 cells) |
| Comparator Or Baseline | Standalone cytotoxicity baseline: GI50 = 480 nM |
| Quantified Difference | 8.7-fold therapeutic window between checkpoint abrogation and standalone cytotoxicity. |
| Conditions | HT29 cells treated with etoposide followed by CHK1 inhibition |
Allows researchers to cleanly study checkpoint abrogation without the confounding variable of the inhibitor's own direct cellular toxicity.
SAR-020106 is highly effective at potentiating standard-of-care genotoxic agents in p53-deficient models. When combined with gemcitabine or SN38 (the active metabolite of irinotecan), SAR-020106 enhanced cell killing by 3.0- to 29-fold across several colon tumor lines compared to the genotoxic drug alone [1]. In isogenic A2780 cell lines, the potentiation of gemcitabine was 4.5-fold higher in p53-deficient cells compared to p53-wild-type cells, proving its mechanism-specific synergy[1].
| Evidence Dimension | Enhancement of Genotoxic Cytotoxicity |
| Target Compound Data | SAR-020106 + Gemcitabine/SN38: 3.0- to 29-fold increase in cell killing |
| Comparator Or Baseline | Gemcitabine or SN38 monotherapy (Baseline) |
| Quantified Difference | Up to 29-fold reduction in the required dose of genotoxic agents to achieve equivalent cell death. |
| Conditions | In vitro colon tumor lines (e.g., SW620, HT29) and isogenic p53-WT/mutant A2780 cells |
Provides a validated, highly synergistic combination partner for procurement in high-throughput oncology drug screening panels.
For in vivo procurement applications, SAR-020106 demonstrates clear target engagement. In SW620 xenograft models, intraperitoneal dosing of SAR-020106 (40 mg/kg) completely inhibited irinotecan-induced CHK1 pS296 autophosphorylation and blocked downstream CDK1 Y15 phosphorylation [1]. This direct biomarker modulation correlated with an increase in γH2AX and PARP cleavage, confirming that the enhanced tumor growth delay was mechanistically tied to CHK1 inhibition rather than off-target toxicity [1].
| Evidence Dimension | In vivo CHK1 pS296 autophosphorylation |
| Target Compound Data | SAR-020106 (40 mg/kg i.p.) + Irinotecan: Complete inhibition of pS296 |
| Comparator Or Baseline | Irinotecan alone: High pS296 induction |
| Quantified Difference | Total suppression of the compensatory CHK1 activation pathway in vivo. |
| Conditions | SW620 human colon carcinoma xenograft model in mice |
De-risks the transition from in vitro to in vivo models by offering a reliable, trackable pharmacodynamic biomarker (pS296) for dosing regimens.
Because SAR-020106 exhibits a >750-fold selectivity for CHK1 over CHK2, it is a highly precise procurement choice for in vitro assays designed to decouple the ATR/CHK1 pathway from the ATM/CHK2 pathway. It should be prioritized over dual inhibitors like AZD7762 when mapping specific kinase dependencies in replication stress models [1].
SAR-020106 is highly suited for synthetic lethality screens in p53-mutated or p53-null cancer cell lines (e.g., HT29, SW620). Its ability to selectively abrogate the G2/M checkpoint and force premature mitosis makes it a validated positive control for evaluating new genotoxic payloads or targeted radiotherapies [2].
For translational research, SAR-020106 serves as a reliable combination agent in murine xenograft models. Its proven ability to engage its target in vivo (evidenced by pS296 inhibition) and potentiate standard-of-care drugs like irinotecan and gemcitabine without overlapping systemic toxicities makes it highly valuable for preclinical combination therapy validation [1].